N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide
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Overview
Description
N’-[1-(2-furyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide is an organic compound with a complex structure that includes a furan ring, a hydrazide group, and a phenoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2-furyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the condensation of 2-(4-methylphenoxy)acetic acid hydrazide with 2-acetylfuran. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[1-(2-furyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2-furyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N’-[1-(2-furyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[1-(2-furyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, while the furan and phenoxy groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(2-furyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide
- N’-[1-(2-furyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
- N’-[1-(2-furyl)ethylidene]-2-(1-methyl-1H-benzimidazol-2-yl)thioacetohydrazide
Uniqueness
N’-[1-(2-furyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide is unique due to the presence of the 4-methylphenoxy group, which can impart distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C15H16N2O3 |
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Molecular Weight |
272.30 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H16N2O3/c1-11-5-7-13(8-6-11)20-10-15(18)17-16-12(2)14-4-3-9-19-14/h3-9H,10H2,1-2H3,(H,17,18)/b16-12+ |
InChI Key |
SOPBOJRKJPYUDA-FOWTUZBSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC=CO2 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=C(C)C2=CC=CO2 |
Origin of Product |
United States |
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